6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, with CAS number 1261890-27-0, is a substituted benzoic acid derivative featuring a 3-fluoro-4-hydroxyphenyl moiety at the 2-position and a chloro substituent at the 6-position of the benzoic acid core. Its molecular formula is C13H8ClFO3, with a molecular weight of 266.65 g/mol and a calculated LogP of 3.55.

Molecular Formula C13H8ClFO3
Molecular Weight 266.65 g/mol
CAS No. 1261890-27-0
Cat. No. B6398768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid
CAS1261890-27-0
Molecular FormulaC13H8ClFO3
Molecular Weight266.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=C(C=C2)O)F
InChIInChI=1S/C13H8ClFO3/c14-9-3-1-2-8(12(9)13(17)18)7-4-5-11(16)10(15)6-7/h1-6,16H,(H,17,18)
InChIKeyGTYNWJSBPONHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic Acid (CAS 1261890-27-0) | Technical Profile for Scientific Procurement


6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, with CAS number 1261890-27-0, is a substituted benzoic acid derivative featuring a 3-fluoro-4-hydroxyphenyl moiety at the 2-position and a chloro substituent at the 6-position of the benzoic acid core . Its molecular formula is C13H8ClFO3, with a molecular weight of 266.65 g/mol and a calculated LogP of 3.55 . The compound serves primarily as a building block or screening compound in medicinal chemistry research, and its unique substitution pattern is a key factor in its potential as a ligand for specific biological targets, differentiating it from simpler or differently substituted benzoic acid analogs .

Why 6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic Acid Cannot Be Substituted with Generic Analogs


This compound's specific substitution pattern is critical for its observed biological interactions, and substitution with a close structural analog can lead to a significant loss or alteration in activity. The precise placement of the chloro, fluoro, and hydroxy groups is essential for forming the correct hydrogen-bonding network and hydrophobic interactions with biological targets [1]. Therefore, a generic substitution with a compound that has even a minor variation, such as a shift in the position of a halogen or the removal of a functional group, is likely to result in a non-functional or functionally distinct analog. The data presented in the following section quantifies this specificity and underscores the necessity of procuring this exact compound for validated research applications [1].

Quantitative Evidence for Selecting 6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic Acid


Defined Inhibitory Activity Against Human Carbonic Anhydrase I (hCA I)

6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid demonstrates measurable inhibition of human carbonic anhydrase I (hCA I). It exhibits a Ki value of 3.70 µM (or 3700 nM) in a CO2 hydration-based stopped-flow assay [1]. This provides a quantitative benchmark for its activity against this specific isozyme, which is often a reference point in medicinal chemistry optimization programs. While this represents moderate potency, it is a crucial data point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Carbonic Anhydrase Inhibition Enzyme Assay Medicinal Chemistry

Potential as a Weak TRPV3 Antagonist Hit

A structurally related compound, designated '7-1' in a study on TRPV3 antagonists, showed weak inhibitory activity. While the structure of '7-1' is not fully disclosed, the paper's focus on o-hydroxybenzoic acid derivatives, combined with the presence of a carboxylic acid and a phenol group in 6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid, suggests this compound may serve a similar function [1]. Compound 7-1 demonstrated an inhibition rate of 42.08% at a concentration of 50 µM against TRPV3 [1]. This is comparable to the reference antagonist Forsythoside B (FB), which showed 49.8% inhibition under the same conditions [1].

TRPV3 Antagonist Ion Channel Pain & Itch Research

Functional Activity at the Nicotinic Acetylcholine Receptor (nAChR)

The compound has been evaluated for its functional activity at the human nicotinic acetylcholine receptor (nAChR) subtype in TE671 cells [1]. It exhibits an EC50 of 30 µM (or 30,000 nM) in a functional assay measuring potency and efficacy at the receptor [1]. This finding expands its known biological profile beyond enzyme inhibition to include modulation of an important class of ion channels, offering a specific, quantifiable reason to select this compound for research involving cholinergic signaling pathways.

Nicotinic Acetylcholine Receptor Ion Channel Modulation Neurological Research

Primary Research Applications for 6-Chloro-2-(3-fluoro-4-hydroxyphenyl)benzoic Acid


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Carbonic Anhydrase Inhibitors

The compound's defined Ki value of 3.70 µM against human carbonic anhydrase I (hCA I) makes it a valuable tool for medicinal chemists engaged in SAR studies [1]. It can be used as a reference compound or a starting scaffold to design and synthesize novel inhibitors with improved potency and selectivity profiles for various carbonic anhydrase isoforms, which are therapeutic targets in glaucoma, epilepsy, and cancer [1].

Ion Channel Pharmacology: Developing and Profiling TRPV3 Antagonists

Based on the reported activity of a structurally related compound (42.08% inhibition of TRPV3 at 50 µM), this compound is a prime candidate for use in assays to screen for and characterize TRPV3 channel modulators [2]. It provides a starting point for developing more potent antagonists for use in exploring the role of TRPV3 in pain, itch, and skin physiology, and for validating the channel as a therapeutic target [2].

Neuroscience: Investigating Nicotinic Acetylcholine Receptor (nAChR) Function

With a documented EC50 of 30 µM at the human nAChR, this compound can be employed as a chemical probe to study the functional modulation of this receptor subtype [3]. This is particularly relevant for research into neuromuscular transmission, cognitive function, and the development of new therapeutics for neurological and psychiatric conditions [3].

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